molecular formula C21H24N2O2 B11262103 N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(m-tolyl)acetamide

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(m-tolyl)acetamide

Cat. No.: B11262103
M. Wt: 336.4 g/mol
InChI Key: ASQJCJLKQNDUCE-UHFFFAOYSA-N
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Description

2-(3-METHYLPHENYL)-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a 3-methylphenyl group, a propanoyl group, and a tetrahydroquinoline moiety. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENYL)-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Acylation: The tetrahydroquinoline intermediate is then acylated using propanoyl chloride in the presence of a base such as pyridine to form the propanoyl-tetrahydroquinoline derivative.

    Amidation: Finally, the propanoyl-tetrahydroquinoline derivative is reacted with 3-methylphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYLPHENYL)-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3-METHYLPHENYL)-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(3-METHYLPHENYL)-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE: can be compared with other amides and tetrahydroquinoline derivatives.

    N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE: Lacks the 3-methylphenyl group.

    2-(3-METHYLPHENYL)-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)BENZAMIDE: Has a benzamide group instead of an acetamide group.

Uniqueness

The presence of both the 3-methylphenyl group and the tetrahydroquinoline moiety in 2-(3-METHYLPHENYL)-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

2-(3-methylphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide

InChI

InChI=1S/C21H24N2O2/c1-3-21(25)23-11-5-8-17-9-10-18(14-19(17)23)22-20(24)13-16-7-4-6-15(2)12-16/h4,6-7,9-10,12,14H,3,5,8,11,13H2,1-2H3,(H,22,24)

InChI Key

ASQJCJLKQNDUCE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=CC(=C3)C

Origin of Product

United States

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